molecular formula C16H14N2O2 B181992 Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 119448-82-7

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B181992
M. Wt: 266.29 g/mol
InChI Key: XFGHRPOEPNBKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.3 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is 1S/C16H14N2O2/c1-2-20-16(19)15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-18(13)15/h3-11H,2H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a solid substance at ambient temperature . Its molecular weight is 266.3 . The compound is a yellow colored solid with a melting point of 150–152°C .

Scientific Research Applications

Synthesis of Fused Heterocyclic Compounds

The imidazo[1,2-a]pyridine system, including compounds like ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, has been explored for synthesizing fused triazines with potential biological activity. These syntheses involve complex reactions like treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by several other steps to yield derivatives with varied biological potentials (Zamora et al., 2004).

Catalytic Activities

Research has been conducted on heterocyclic compounds possessing the imidazolo[1,2-a]pyridine moiety for their catalytic activities. These compounds have shown effectiveness as catalysts in oxidation reactions, such as the oxidation of catechol to o-quinone, demonstrating the importance of the ligand's nature, transition metals, ion salts, and complex concentration (Saddik et al., 2012).

Anti-Hepatitis B Virus Activity

Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Several of these compounds have shown significant efficacy in inhibiting the replication of HBV DNA, indicating the potential of such derivatives in antiviral therapies (Chen et al., 2011).

Chemical Synthesis and Modification

The ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate framework has been utilized in various synthetic pathways to create novel compounds. These pathways include reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives, leading to the creation of new heterocyclic compounds with confirmed structures through elemental analysis and spectroscopic data (Mohamed, 2021).

Antibacterial Activity

Research into the antibacterial properties of derivatives of ethyl pyridine-4-carboxylate, related to ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, has been conducted. These studies have led to the synthesis of compounds with confirmed antibacterial activity, providing a potential avenue for new antibacterial agents (Singh & Kumar, 2015).

Breast Cancer Chemotherapy

Novel selenylated imidazo[1,2-a]pyridines, structurally related to ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, have shown promising activity against breast cancer cells. These compounds demonstrated high cytotoxicity and induced cell death by apoptosis, highlighting their potential in cancer chemotherapy (Almeida et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-18(13)15/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGHRPOEPNBKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363040
Record name ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

CAS RN

119448-82-7
Record name ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Citations

For This Compound
9
Citations
A Di Chiacchio, MG Rimoli, L Avallone… - … der Pharmazie: An …, 1998 - Wiley Online Library
A series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides were synthesized and pharmacologically tested in order to evaluate their antiinflammatory and …
Number of citations: 20 onlinelibrary.wiley.com
C Ravi, S Adimurthy - The Chemical Record, 2017 - Wiley Online Library
Imidazo[1,2‐a]pyridines play an important role in medicinal chemistry. In spite of very drastic developments on syntheses and functionalization in this area, the use of inexpensive …
Number of citations: 75 onlinelibrary.wiley.com
X Wang, L Ma, W Yu - Synthesis, 2011 - thieme-connect.com
Imidazo [1, 2-a] pyridine-3-carboxylates can be prepared directly from 2-aminopyridines and β-keto esters by using bis (acetyloxy)(phenyl)-λ ³-iodane as an oxidant and boron trifluoride …
Number of citations: 45 www.thieme-connect.com
D Sarothiya, RT Bhawale… - The Journal of Organic …, 2022 - ACS Publications
A mild and eco-friendly visible-light-mediated regioselective C–H alkoxycarbonylation of imidazo[1,2-a]pyridine heterocycles using rose bengal as a photoredox catalyst at room …
Number of citations: 3 pubs.acs.org
S Ramarao, M Pothireddy… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Encouraged by the reported sirtuin modulating ability of an imidazopyridazine derivative the structurally relevant imidazo[1,2-a]pyridine framework was explored for the design and …
Number of citations: 2 www.tandfonline.com
KC Chunavala, G Joshi, E Suresh, S Adimurthy - Synthesis, 2011 - thieme-connect.com
Thermal and microwave-assisted rapid syntheses of highly substituted imidazo [1, 2-a] pyridine derivatives by reaction of aminopyridines and α-bromo-β-keto esters under solvent-free …
Number of citations: 53 www.thieme-connect.com
S Park, H Kim, JY Son, K Um, S Lee… - The Journal of …, 2017 - ACS Publications
The Cu-catalyzed, formal aza-[3 + 2] cycloaddition reaction of pyridine derivatives with α-diazo oxime ethers in trifluoroethanol was used to synthesize imidazopyridines via the release …
Number of citations: 29 pubs.acs.org
X Li - Journal of Chemical Research, 2012 - journals.sagepub.com
A simple, economical, and environmentally friendly copper-catalysed direct oxidative C–N coupling of 2-aminopyridines with β-keto esters using air as oxidation agent for the creation of …
Number of citations: 5 journals.sagepub.com
Y Gao, W Lu, P Liu, P Sun - The Journal of Organic Chemistry, 2016 - ACS Publications
A regioselective alkoxycarbonylation of imidazoheterocycles using carbazates as ester group sources in DMSO was developed, in which an inexpensive FeCl 2 ·4H 2 O was used as …
Number of citations: 71 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.